5-苯基噻唑

描述

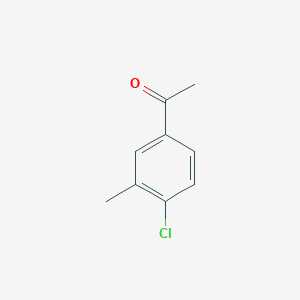

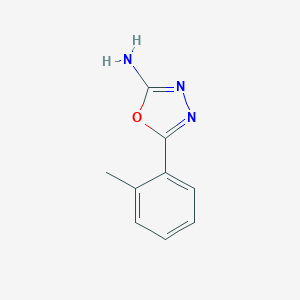

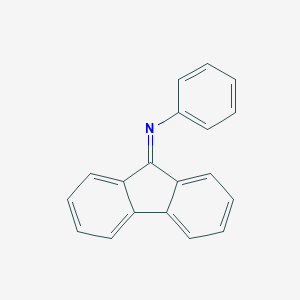

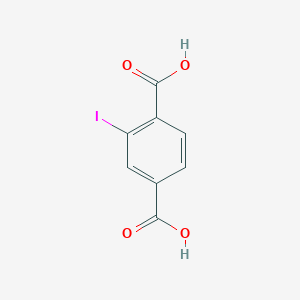

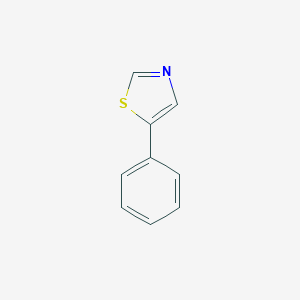

5-Phenylthiazole is a chemical compound with the molecular formula C9H7NS . It is a heterocyclic compound that contains a thiazole ring, a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of 5-Phenylthiazole and its derivatives has been explored in various studies. For instance, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .

Molecular Structure Analysis

The molecular structure of 5-Phenylthiazole consists of a thiazole ring attached to a phenyl group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Chemical Reactions Analysis

5-Phenylthiazole has been involved in various chemical reactions. For example, it has been used in the synthesis of novel α-aminophosphonates derivatives . The nitration of 2-, 4- and 5-phenylthiazole with 1 mole of HNO3 in concentrated H2SO4 occurs at para-position of the phenyl ring, but not to thiazole cycle .

Physical And Chemical Properties Analysis

5-Phenylthiazole is a solid substance . Its molecular weight is 161.224 Da .

科学研究应用

Antibacterial Applications

5-Phenylthiazole derivatives have been studied for their potential as antibacterial agents. Research has shown that these compounds can be effective against Methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in healthcare due to its resistance to many antibiotics .

Antifungal Applications

The antifungal activity of phenylthiazole derivatives is another area of interest. These compounds have been found to be promising in the search for new fungicides, with studies focusing on the structural optimization and biological activity of natural products like thiasporine A .

Synthesis and Optimization

The design and synthesis of novel phenylthiazole derivatives are crucial for enhancing their biological activity. Researchers are actively working on creating new compounds with improved efficacy and safety profiles .

Structural Activity Relationship (SAR) Studies

SAR studies are essential in understanding how the structural changes in phenylthiazole derivatives affect their biological activity. This research helps in identifying the most potent compounds for further development .

Drug Resistance Mitigation

Phenylthiazole derivatives are being explored as a solution to combat antimicrobial resistance (AMR), which is a growing global health threat. These compounds could potentially offer new mechanisms of action against resistant strains of bacteria .

Medicinal Chemistry

In medicinal chemistry, phenylthiazole derivatives are being synthesized and evaluated for various therapeutic applications beyond their antimicrobial properties, including potential anti-inflammatory and anticancer activities .

作用机制

Target of Action

5-Phenylthiazole is a compound that has shown promising results in the field of medicinal chemistry. It has been found to exhibit significant antibacterial and antifungal activities . The primary targets of 5-Phenylthiazole are various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Magnaporthe oryzae .

Mode of Action

It is known that the compound interacts with its targets, leading to inhibition of their growth . The structure-activity relationships (SAR) of 5-Phenylthiazole and its derivatives have been studied, and it has been found that certain modifications to the compound can enhance its activity .

Pharmacokinetics

It has been noted that systemic administration of certain 5-phenylthiazole derivatives was poorly tolerated . More research is needed to fully understand the ADME properties of 5-Phenylthiazole and its impact on bioavailability.

Result of Action

The result of 5-Phenylthiazole’s action is the inhibition of the growth of its target organisms. In particular, certain derivatives of 5-Phenylthiazole have shown more than 80% inhibition against M. oryzae, with EC50 values superior to that of commercial fungicides .

未来方向

Research into 5-Phenylthiazole and its derivatives continues to be a promising area in medicinal chemistry. For instance, studies have shown that α-aminophosphonates derivatives bearing a 5-phenylthiazole moiety have potential antimicrobial activity . This suggests that 5-Phenylthiazole could be further explored for its potential in developing new antimicrobial agents.

属性

IUPAC Name |

5-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLOWHFKKIOINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344227 | |

| Record name | 5-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylthiazole | |

CAS RN |

1826-13-7 | |

| Record name | 5-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you elaborate on the role of 2,4-diamino-5-phenylthiazole in treating barbiturate intoxication?

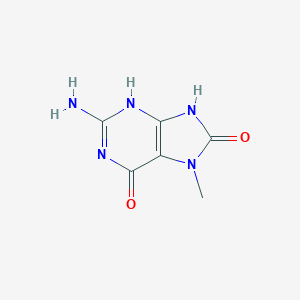

A1: 2,4-diamino-5-phenylthiazole, often used in conjunction with bemegride (β-ethyl-β-methylglutarimide), has been reported to be effective in treating barbiturate intoxication. [] Although the precise mechanism of action is not fully understood, it is suggested that the combination may exert an analeptic effect, potentially by stimulating respiration and counteracting the central nervous system depression caused by barbiturates. [, ]

Q2: How does DAPT (24-diamino-5-phenylthiazole) influence platelet activation?

A2: DAPT, a γ-secretase inhibitor, has been shown to counteract agonist-induced platelet activation, apoptosis, and aggregation. [] The mechanism involves the inhibition of γ-secretase, an enzyme responsible for cleaving the signaling molecule CD44. [] CD44 acts as a negative regulator of platelet activation and a co-receptor for macrophage migration inhibitory factor (MIF), an anti-apoptotic pro-inflammatory cytokine released from platelets. [] By inhibiting CD44 cleavage, DAPT indirectly influences platelet function. []

Q3: What is the role of DAPT in hair cell regeneration?

A3: DAPT, by inhibiting Notch signaling, has been shown to promote hair cell regeneration in mouse cochlea after gentamicin-induced injury. [] The regeneration is suggested to occur through the transdifferentiation of supporting cells into hair cells. [] This effect is believed to be mediated by the upregulation of miR-183, which is involved in hair cell differentiation. []

Q4: What is the molecular formula and weight of 5-phenylthiazole?

A4: The molecular formula of 5-phenylthiazole is C9H7NS, and its molecular weight is 161.23 g/mol.

Q5: What spectroscopic data is available to characterize 5-phenylthiazole and its derivatives?

A5: Several spectroscopic techniques have been employed to characterize 5-phenylthiazole and its derivatives, including IR, 1H NMR, 13C NMR, and MS. [, ] These techniques provide information on the functional groups, proton and carbon environments, and molecular mass of these compounds, aiding in structural elucidation and confirmation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。